molecular formula C11H14N2O5 B1430677 ethyl 2-(1-methyl-1H-pyrazole-4-carbonyloxy)-3-oxobutanoate CAS No. 1803586-82-4

ethyl 2-(1-methyl-1H-pyrazole-4-carbonyloxy)-3-oxobutanoate

Cat. No. B1430677
M. Wt: 254.24 g/mol
InChI Key: UIULOIWMTKAEFX-UHFFFAOYSA-N
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Description

“Ethyl 2-(1-methyl-1H-pyrazole-4-carbonyloxy)-3-oxobutanoate” is a chemical compound that belongs to the class of functionally 4-substituted pyrazolic compounds . It is related to a series of compounds that have been synthesized and tested for their activities against phytopathogenic fungi .


Synthesis Analysis

The synthesis of related compounds involves the reaction of 1-methyl-1H-pyrazole-4-carboxylic acid with various reagents. For instance, the synthesis of 1-methyl-1H-pyrazole-4-carbonyl chloride involves the reaction of 1-methyl-1H-pyrazole-4-carboxylic acid with thionyl chloride in anhydrous 1,2-dichlorethane .

Scientific Research Applications

Application 1: Antifungal Activity

  • Scientific Field : Medicinal Chemistry
  • Summary of the Application : A series of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides, which are structurally similar to “ethyl 2-(1-methyl-1H-pyrazole-4-carbonyloxy)-3-oxobutanoate”, were synthesized and tested against seven phytopathogenic fungi .
  • Methods of Application or Experimental Procedures : The compounds were synthesized and their activities were tested against seven phytopathogenic fungi by an in vitro mycelia growth inhibition assay .
  • Results or Outcomes : Most of the synthesized compounds displayed moderate to excellent activities. Among them, N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoro-methyl)-1-methyl-1H-pyrazole-4-carboxamide exhibited higher antifungal activity against the seven phytopathogenic fungi than boscalid .

Application 2: Synthesis of Thiourea Derivatives

  • Scientific Field : Organic Chemistry
  • Summary of the Application : A series of N-(1-methyl-1H-pyrazole-4-carbonyl)-thiourea derivatives were prepared by addition of various substituted anilines to 1-methyl-1H-pyrazole-4-carbonyl isothiocyanate .
  • Methods of Application or Experimental Procedures : The compounds were synthesized by addition of various substituted anilines to 1-methyl-1H-pyrazole-4-carbonyl isothiocyanate .
  • Results or Outcomes : The synthesis resulted in a series of N-(1-methyl-1H-pyrazole-4-carbonyl)-thiourea derivatives .

Application 3: Antifungal Activity of Difluoromethyl Derivatives

  • Scientific Field : Medicinal Chemistry
  • Summary of the Application : A series of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides were synthesized and tested against seven phytopathogenic fungi .
  • Methods of Application or Experimental Procedures : The compounds were synthesized and their activities were tested against seven phytopathogenic fungi by an in vitro mycelia growth inhibition assay .
  • Results or Outcomes : Most of the synthesized compounds displayed moderate to excellent activities. Among them, N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoro-methyl)-1-methyl-1H-pyrazole-4-carboxamide exhibited higher antifungal activity against the seven phytopathogenic fungi than boscalid .

Application 4: Synthesis of Thiourea Derivatives

  • Scientific Field : Organic Chemistry
  • Summary of the Application : A series of N-(1-methyl-1H-pyrazole-4-carbonyl)-thiourea derivatives were prepared by addition of various substituted anilines to 1-methyl-1H-pyrazole-4-carbonyl isothiocyanate .
  • Methods of Application or Experimental Procedures : The compounds were synthesized by addition of various substituted anilines to 1-methyl-1H-pyrazole-4-carbonyl isothiocyanate .
  • Results or Outcomes : The synthesis resulted in a series of N-(1-methyl-1H-pyrazole-4-carbonyl)-thiourea derivatives .

Application 5: Antifungal Activity of Difluoromethyl Derivatives

  • Scientific Field : Medicinal Chemistry
  • Summary of the Application : A series of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides were synthesized and tested against seven phytopathogenic fungi .
  • Methods of Application or Experimental Procedures : The compounds were synthesized and their activities were tested against seven phytopathogenic fungi by an in vitro mycelia growth inhibition assay .
  • Results or Outcomes : Most of the synthesized compounds displayed moderate to excellent activities. Among them N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoro-methyl)-1-methyl-1H-pyrazole-4-carboxamide (9m) exhibited higher antifungal activity against the seven phytopathogenic fungi than boscalid .

Application 6: Synthesis of Thiourea Derivatives

  • Scientific Field : Organic Chemistry
  • Summary of the Application : A series of N-(1-methyl-1H-pyrazole-4-carbonyl)-thiourea derivatives were prepared by addition of various substituted anilines to 1-methyl-1H-pyrazole-4-carbonyl isothiocyanate .
  • Methods of Application or Experimental Procedures : The compounds were synthesized by addition of various substituted anilines to 1-methyl-1H-pyrazole-4-carbonyl isothiocyanate .
  • Results or Outcomes : The synthesis resulted in a series of N-(1-methyl-1H-pyrazole-4-carbonyl)-thiourea derivatives .

properties

IUPAC Name

(1-ethoxy-1,3-dioxobutan-2-yl) 1-methylpyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O5/c1-4-17-11(16)9(7(2)14)18-10(15)8-5-12-13(3)6-8/h5-6,9H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIULOIWMTKAEFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(=O)C)OC(=O)C1=CN(N=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-(1-methyl-1H-pyrazole-4-carbonyloxy)-3-oxobutanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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